molecular formula C20H23BrN2O6 B12426548 3-(2-bromopropanoylamino)-4-methoxy-N-(3,4,5-trimethoxyphenyl)benzamide

3-(2-bromopropanoylamino)-4-methoxy-N-(3,4,5-trimethoxyphenyl)benzamide

Cat. No.: B12426548
M. Wt: 467.3 g/mol
InChI Key: FMSAPLQSZMFMOR-UHFFFAOYSA-N
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Description

IMB-26 is a small molecule compound known for its inhibitory effects on the replication of human immunodeficiency virus type 1 (HIV-1). It specifically stabilizes the host protein APOBEC3G, preventing its degradation by the viral protein Vif. This stabilization leads to a reduction in HIV-1 replication and infectivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IMB-26 involves multiple steps, starting from commercially available substrates. The key steps include the formation of the core structure followed by functional group modifications to achieve the desired biological activity. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of IMB-26 follows a similar synthetic route but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

IMB-26 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of IMB-26 may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

IMB-26 has a wide range of scientific research applications, including:

Mechanism of Action

IMB-26 exerts its effects by binding directly to the APOBEC3G protein, thereby preventing its interaction with the HIV-1 Vif protein. This inhibition protects APOBEC3G from Vif-mediated degradation, allowing it to exert its antiviral activity by inducing hypermutation in the viral genome. The molecular targets involved include the binding interface between APOBEC3G and Vif, as well as the ubiquitin-proteasome pathway responsible for protein degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

IMB-26 is unique in its high specificity for APOBEC3G and its ability to significantly reduce HIV-1 infectivity without affecting cells lacking APOBEC3G. This specificity makes it a promising lead compound for the development of targeted antiviral therapies .

Properties

Molecular Formula

C20H23BrN2O6

Molecular Weight

467.3 g/mol

IUPAC Name

3-(2-bromopropanoylamino)-4-methoxy-N-(3,4,5-trimethoxyphenyl)benzamide

InChI

InChI=1S/C20H23BrN2O6/c1-11(21)19(24)23-14-8-12(6-7-15(14)26-2)20(25)22-13-9-16(27-3)18(29-5)17(10-13)28-4/h6-11H,1-5H3,(H,22,25)(H,23,24)

InChI Key

FMSAPLQSZMFMOR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)C(=O)NC2=CC(=C(C(=C2)OC)OC)OC)OC)Br

Origin of Product

United States

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